2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile
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Description
Synthesis Analysis
The compound can be synthesized using Gewald synthesis, which involves a series of functional chemical reactions based on the reactivity of substituents attached to the thiophene nucleus towards various nucleophiles. This methodology allows for the creation of novel 2-aminothiophene derivatives with potential antitumor activities (Khalifa & Algothami, 2020).
Molecular Structure Analysis
Molecular modeling studies of 2-aminothiophene derivatives reveal that sulfur and carbon atoms at positions 2 and 4 exhibit positive charges, while those at positions 3 and 5 show negative charges, indicating regions of higher reactivity. These geometrical structures highlight the compound's potential for interaction and reactivity with other molecules (Khalifa & Algothami, 2020).
Chemical Reactions and Properties
The compound's chemical reactions are characterized by its interaction with various nucleophiles, leading to the formation of diverse 2-aminothiophene derivatives. Its reactivity is influenced by the electronic distribution within the molecule, which is modulated by the substituents attached to the thiophene ring (Khalifa & Algothami, 2020).
Scientific Research Applications
Synthesis and Structural Studies
- Functional Substituted Isoxazoles Synthesis: The compound has been used in the synthesis of sulfonamides and urea derivative containing isoxazole fragments, showcasing its potential in creating diverse organic compounds (Potkin, Petkevich, & Zalesskaya, 2009).
- Formation of 1,2,3-Triazoles: It plays a role in the acidic hydrolysis process leading to the formation of amino-nitriles, which are then used to synthesize 1,2,3-triazoles with potential applications in various fields (Albert, 1973).
Biological and Medicinal Research
- Antitumor Applications: It has been utilized in the synthesis of novel 2-aminothiophene derivatives that showed potential as antitumor agents against human tumor cell lines, indicating its significance in cancer research (Khalifa & Algothami, 2020).
Materials Science and Chemistry
- Heterocyclic Dyes Synthesis: The compound has been used in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers, showing its importance in materials science and textile industry applications (Iyun et al., 2015).
- Photoluminescent Material Development: Its electrochemical oxidation has been studied, suggesting that it could be a new class of photoluminescent material, which is significant for the development of optical materials and electronics (Ekinci, Horasan, Altundas, & Demir, 2000).
Electronics and Optoelectronics
- Optical Molecular Switch: The compound has been studied for its electronic transport properties, particularly as an optical molecular switch in electronic devices, highlighting its potential use in advanced electronic and optoelectronic applications (Farbodnia, Vakili, Kanaani, & Nekoei, 2021).
properties
IUPAC Name |
2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-8-4-5-11(6-9(8)2)13-10(3)17-14(16)12(13)7-15/h4-6H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPEHRUEMDNGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C#N)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350053 |
Source
|
Record name | 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |
CAS RN |
438219-18-2 |
Source
|
Record name | 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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